molecular formula C18H26N2O6 B15182874 4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid CAS No. 74340-57-1

4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid

Cat. No.: B15182874
CAS No.: 74340-57-1
M. Wt: 366.4 g/mol
InChI Key: OSMXVZQQWFMTPK-YDFGWWAZSA-N
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Description

4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a cyclohexyl ring and multiple functional groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of maleic anhydride with DL-methionine . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(3-carboxy-1-oxoallyl)-DL-methionine
  • N-(3-carboxy-1-oxoallyl)-DL-methionine

Uniqueness

Compared to similar compounds, 4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid stands out due to its unique structure, which includes a cyclohexyl ring and multiple functional groups.

Properties

CAS No.

74340-57-1

Molecular Formula

C18H26N2O6

Molecular Weight

366.4 g/mol

IUPAC Name

(E)-4-[[5-[[(E)-3-carboxyprop-2-enoyl]amino]-1,3,3-trimethylcyclohexyl]methylamino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C18H26N2O6/c1-17(2)8-12(20-14(22)5-7-16(25)26)9-18(3,10-17)11-19-13(21)4-6-15(23)24/h4-7,12H,8-11H2,1-3H3,(H,19,21)(H,20,22)(H,23,24)(H,25,26)/b6-4+,7-5+

InChI Key

OSMXVZQQWFMTPK-YDFGWWAZSA-N

Isomeric SMILES

CC1(CC(CC(C1)(C)CNC(=O)/C=C/C(=O)O)NC(=O)/C=C/C(=O)O)C

Canonical SMILES

CC1(CC(CC(C1)(C)CNC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O)C

Origin of Product

United States

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